3-(Triethoxysilyl)-4,5-dihydro-3H-pyrazole
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Overview
Description
3-(Triethoxysilyl)-4,5-dihydro-3H-pyrazole is an organosilicon compound that features a pyrazole ring bonded to a triethoxysilyl group. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and biology. The presence of the triethoxysilyl group allows for the formation of strong bonds with silica surfaces, making it useful in surface modification and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triethoxysilyl)-4,5-dihydro-3H-pyrazole typically involves the reaction of a pyrazole derivative with a triethoxysilane compound. One common method is the hydrosilylation reaction, where a pyrazole derivative with an unsaturated bond reacts with triethoxysilane in the presence of a catalyst such as chloroplatinic acid. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Triethoxysilyl)-4,5-dihydro-3H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The triethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while reduction can produce silane derivatives. Substitution reactions can result in a variety of functionalized pyrazole compounds.
Scientific Research Applications
3-(Triethoxysilyl)-4,5-dihydro-3H-pyrazole has several scientific research applications:
Chemistry: It is used in the synthesis of hybrid materials and as a precursor for the preparation of functionalized silica surfaces.
Biology: The compound can be used to modify biomolecules for improved stability and functionality.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its strong bonding properties with silica surfaces.
Mechanism of Action
The mechanism of action of 3-(Triethoxysilyl)-4,5-dihydro-3H-pyrazole involves the formation of strong covalent bonds between the triethoxysilyl group and silica surfaces. This bonding occurs through the hydrolysis of the triethoxysilyl group, followed by condensation with surface hydroxyl groups. The resulting siloxane bonds provide enhanced stability and functionality to the modified surfaces.
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)triethoxysilane: This compound features an amino group instead of a pyrazole ring and is commonly used in surface modification and functionalization.
3-(Triethoxysilyl)propionitrile: This compound has a nitrile group and is used as a coupling agent in various applications.
3-(Trimethoxysilyl)propyl methacrylate: This compound contains a methacrylate group and is used in the preparation of polymer composites.
Uniqueness
3-(Triethoxysilyl)-4,5-dihydro-3H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical and physical properties. The pyrazole ring can participate in additional interactions and reactions, making this compound versatile for various applications.
Properties
CAS No. |
143521-50-0 |
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Molecular Formula |
C9H20N2O3Si |
Molecular Weight |
232.35 g/mol |
IUPAC Name |
4,5-dihydro-3H-pyrazol-3-yl(triethoxy)silane |
InChI |
InChI=1S/C9H20N2O3Si/c1-4-12-15(13-5-2,14-6-3)9-7-8-10-11-9/h9H,4-8H2,1-3H3 |
InChI Key |
VIPREQURKMBOHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1CCN=N1)(OCC)OCC |
Origin of Product |
United States |
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